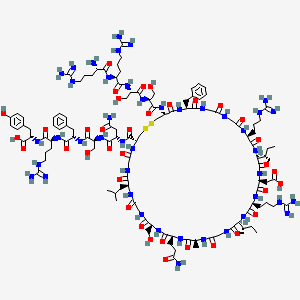
3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure with three nitrogen atoms. These compounds are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and hydrazine. The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. This unique structure allows these compounds to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .Aplicaciones Científicas De Investigación
Potential Anti-inflammatory Agent
- Structural and Spectroscopic Characterization : A study explored the molecular structure, electronic properties, and vibrational spectra of 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, identifying it as a potential anti-inflammatory agent. This research may aid in understanding its biological activity mechanism (Al-Tamimi et al., 2014).
Vibrational and UV/Vis Studies
- Spectral Analysis for Drug Development : A study analyzed the vibrational IR and Raman spectra of adamantane-containing 3-(adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione, which shows promise for drug development. The UV/Vis spectrum of the compound was also measured and interpreted, providing valuable insights for potential pharmaceutical applications (Mindarava et al., 2018).
Electronic Structure and Hydrogen Bonding
- Spectroscopic and Theoretical Analysis : Research on the electronic structure, molecular properties, and vibrational spectra of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione provided insights into hydrogen bonding characteristics and non-linear optical behavior, contributing to the understanding of its chemical properties and potential applications (Al-Tamimi, 2016).
Reactivity Properties and Adsorption Behavior
- DFT and MD Simulation Studies : An investigation into the reactivity properties and adsorption behavior of a triazole derivative using DFT and MD simulations revealed insights into its chemical properties and potential for pharmaceutical applications (Al-Ghulikah et al., 2021).
Synthesis and Chemical Properties
- Development of Novel Compounds : Research focused on the synthesis and physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters, which exhibit high biological activity. This work contributes to the development of new substances with potential pharmaceutical applications (Odyntsova, 2017).
Antimicrobial and Antifungal Activity
- Pharmacological Potential : A study investigated the antibacterial and antifungal activity of certain 2-(2-((5-(adamantan-1-yl)-4-R-1,2,4-triazole-3-yl)thio)acetyl)-N-R1–hydrazine-carbothioamides, demonstrating their potential as antimicrobial agents and contributing to drug discovery efforts (Odyntsova et al., 2017).
Chemotherapeutic Agent Evaluation
- Cytotoxic Evaluation and Molecular Docking : A study combining experimental and theoretical analyses evaluated the potential of 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione as a chemotherapeutic agent, including cytotoxic evaluation and molecular docking studies (Genç et al., 2015).
Metal-Organic Frameworks
- Design of Coordination Polymers : Research into the use of bistriazoles, including 1,3-bis(1,2,4-triazolyl)adamantane, in combination with adamantane derivatives for the construction of copper(II) metal-organic frameworks, revealed their potential in functional material development (Senchyk et al., 2013).
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazole derivatives have been studied for their potential anticancer properties .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with cancer cells and inhibit their proliferation . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to the death of the cancer cells .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways in cancer cells, leading to their death . The downstream effects of these interactions can include the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
It’s known that 1,2,4-triazole derivatives can have potent cytotoxic activities against certain types of cancer cells . These compounds can inhibit cell proliferation and induce apoptosis, leading to the death of the cancer cells .
Safety and Hazards
Direcciones Futuras
The future research in the field of 1,2,4-triazole derivatives is likely to focus on the development of more effective and potent derivatives with improved safety profiles. This includes the design and synthesis of new derivatives, as well as the investigation of their biological activities and mechanisms of action .
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRHDOGOQBNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672525 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine | |
CAS RN |
915920-86-4 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B3058672.png)


![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)
![Carbamic acid, N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3058680.png)






